molecular formula C10H13NO3 B1609169 2-Methyl-DL-tyrosine CAS No. 96646-27-4

2-Methyl-DL-tyrosine

Cat. No.: B1609169
CAS No.: 96646-27-4
M. Wt: 195.21 g/mol
InChI Key: AXEOMQHKTSGLGS-UHFFFAOYSA-N
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Description

2-Methyl-DL-tyrosine, also known as DL-2-Methyl-3-(4-hydroxyphenyl)alanine, is a synthetic amino acid derivative. It is structurally similar to the natural amino acid tyrosine but features a methyl group at the alpha position. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-DL-tyrosine can be synthesized through several methods. One common approach involves the alkylation of DL-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .

Industrial Production Methods: Industrial production of this compound often employs a chemical-enzyme method. This process starts with DL-tyrosine, which is acylated to form DL-N-phenylacetyltyrosine. The acylated product is then subjected to enantiomeric selective hydrolysis using immobilized penicillin acylase, yielding L-tyrosine and D-N-phenylacetyltyrosine. The latter is further hydrolyzed to produce D-tyrosine .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-DL-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

2-Methyl-DL-tyrosine exerts its effects primarily by inhibiting the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound reduces the production of catecholamines, which are involved in various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOMQHKTSGLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408379
Record name 2-Methyl-DL-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96646-27-4
Record name 2-Methyl-DL-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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